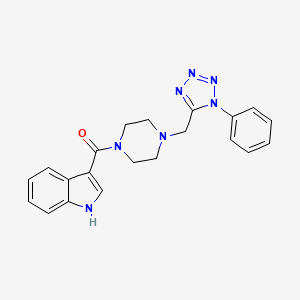
3,4-Dichloro-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-methylaniline: is an organic compound with the molecular formula C7H7Cl2N . It is a derivative of aniline, where the benzene ring is substituted with two chlorine atoms at the 3rd and 4th positions and a methyl group at the 5th position. This compound is commonly used in the synthesis of various chemicals and pharmaceuticals due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-methylaniline typically involves the nitration of 3,4-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group to form the desired aniline derivative.
-
Nitration:
Reagents: Concentrated nitric acid and sulfuric acid.
Conditions: The reaction is carried out at a controlled temperature to prevent over-nitration.
Product: 3,4-Dichloro-5-nitrotoluene.
-
Reduction:
Reagents: Hydrogen gas and a suitable catalyst such as palladium on carbon.
Conditions: The reaction is conducted under hydrogenation conditions.
Product: this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichloro-5-methylaniline undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives such as 3,4-dichloro-5-methylbenzoquinone.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents.
Products: Reduced derivatives, potentially forming secondary amines.
-
Substitution:
Reagents: Halogenating agents like chlorine or bromine.
Conditions: Carried out under controlled temperatures.
Products: Substituted aniline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products:
- Oxidized and reduced derivatives of this compound.
- Substituted aniline derivatives.
Applications De Recherche Scientifique
3,4-Dichloro-5-methylaniline has several applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
- Employed in the study of electrophilic aromatic substitution reactions.
-
Biology:
- Investigated for its potential biological activity and interactions with enzymes and receptors.
-
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic properties.
-
Industry:
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-methylaniline involves its interaction with various molecular targets and pathways:
-
Molecular Targets:
- Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: Potentially binds to receptors, modulating their activity.
-
Pathways Involved:
Metabolic Pathways: Participates in oxidation-reduction reactions.
Signal Transduction Pathways: May influence cellular signaling processes.
Comparaison Avec Des Composés Similaires
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4-Dichloro-5-methylaniline is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which influences its reactivity and applications.
Propriétés
IUPAC Name |
3,4-dichloro-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESUHLHUXTGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2632952.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B2632954.png)
![4-{5-[(4-Methylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2632956.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2632958.png)
![2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2632959.png)
![11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2632960.png)

![1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea](/img/structure/B2632965.png)

![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2632968.png)

